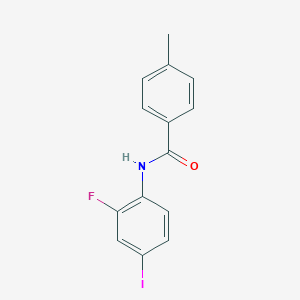![molecular formula C18H20ClN3O3 B244065 N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244065.png)
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and progression of cancer cells.
Mécanisme D'action
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide selectively inhibits the activity of BTK, which is a critical signaling molecule in the B-cell receptor (BCR) pathway. This pathway is essential for the survival and proliferation of cancer cells, and its dysregulation can lead to the development and progression of cancer. By inhibiting BTK, N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide blocks the BCR pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress the production of cytokines and chemokines that promote tumor growth. It also enhances the activity of immune cells, such as natural killer cells and T cells, which play a crucial role in fighting cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide has several advantages for use in lab experiments, including its high selectivity for BTK, its potent anti-tumor activity, and its minimal toxicity. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Orientations Futures
There are several potential future directions for the research and development of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide. These include the investigation of its efficacy in combination with other anti-cancer drugs, the development of more efficient synthesis methods, and the exploration of its potential use in the treatment of other diseases, such as autoimmune disorders. Additionally, further studies are needed to fully understand the mechanisms of action of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide and to identify biomarkers that can predict patient response to treatment.
Méthodes De Synthèse
The synthesis of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide involves a multi-step process that includes the reaction of 3-chloro-4-(2-furoyl)aniline with piperazine, followed by the reaction of the resulting compound with propanoyl chloride. The final product is then purified using various chromatographic techniques.
Applications De Recherche Scientifique
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has shown promising results in both in vitro and in vivo studies, demonstrating potent anti-tumor activity and minimal toxicity.
Propriétés
Formule moléculaire |
C18H20ClN3O3 |
|---|---|
Poids moléculaire |
361.8 g/mol |
Nom IUPAC |
N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]propanamide |
InChI |
InChI=1S/C18H20ClN3O3/c1-2-17(23)20-13-5-6-15(14(19)12-13)21-7-9-22(10-8-21)18(24)16-4-3-11-25-16/h3-6,11-12H,2,7-10H2,1H3,(H,20,23) |
Clé InChI |
LZAYCVSBZLECOL-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3)Cl |
SMILES canonique |
CCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243982.png)

![N-{4-[(4-isopropylbenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243986.png)
![N-{4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243987.png)
![N-[2-methoxy-4-(propanoylamino)phenyl]thiophene-2-carboxamide](/img/structure/B243989.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B243992.png)
![2-chloro-N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B243994.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3-methoxy-2-naphthamide](/img/structure/B243995.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B243997.png)
![N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243998.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B243999.png)
![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B244001.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244006.png)
![N-[4-(acetylamino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B244007.png)